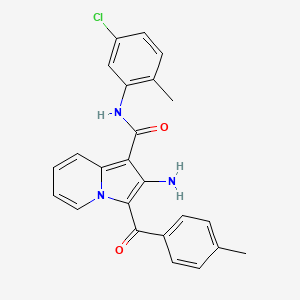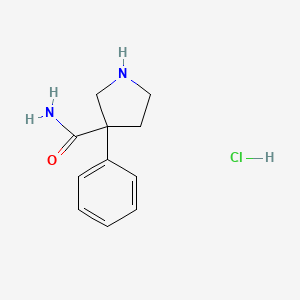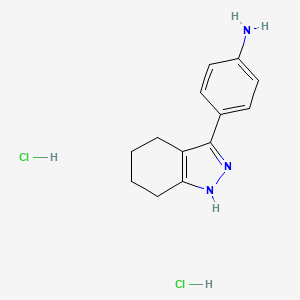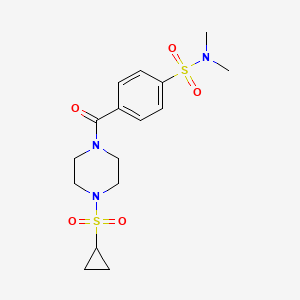
4-(4-(シクロプロピルスルホニル)ピペラジン-1-カルボニル)-N,N-ジメチルベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
科学的研究の応用
4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of this compound is the pyruvate kinase R (PKR) enzyme . This enzyme plays a crucial role in the glycolytic pathway, a key metabolic pathway that generates energy in cells. Mutations in the PKLR gene, which encodes the PKR enzyme, can lead to pyruvate kinase deficiency .
Mode of Action
The compound acts as an activator of the PKR enzyme . By enhancing the activity of this enzyme, it helps to correct the metabolic imbalance caused by pyruvate kinase deficiency .
Biochemical Pathways
The activation of the PKR enzyme affects the glycolytic pathway . This pathway is responsible for the breakdown of glucose, which is a primary source of energy for cells. By enhancing the activity of the PKR enzyme, the compound helps to improve the efficiency of this pathway .
Pharmacokinetics
The compound is provided inamorphous and crystalline hemisulfate salt forms , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The activation of the PKR enzyme by this compound can help to alleviate the symptoms of diseases associated with pyruvate kinase deficiency, such as anemia . By improving the efficiency of the glycolytic pathway, the compound helps to enhance the production of energy in cells, which can lead to an improvement in the overall health of the individual .
Action Environment
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes:
Formation of the Piperazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyclopropylsulfonyl Group: This is achieved through sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzenesulfonamide Moiety: This step involves the reaction of the intermediate with N,N-dimethylbenzenesulfonamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or sulfonamides.
類似化合物との比較
Similar Compounds
4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenylquinoline-8-sulfonamide: Shares a similar piperazine and sulfonamide structure but differs in the attached groups.
N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide: Another compound with a similar core structure but different functional groups.
Uniqueness
4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S2/c1-17(2)25(21,22)14-5-3-13(4-6-14)16(20)18-9-11-19(12-10-18)26(23,24)15-7-8-15/h3-6,15H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVSGIAXPAWHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
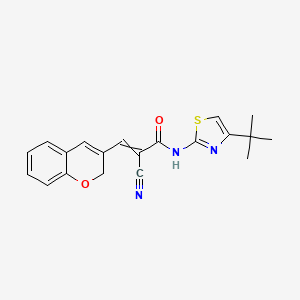
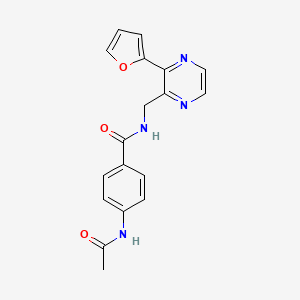
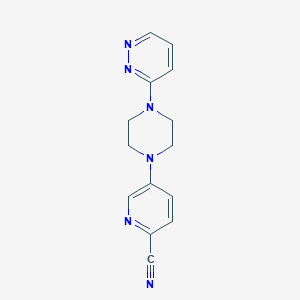
![Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate](/img/structure/B2462765.png)

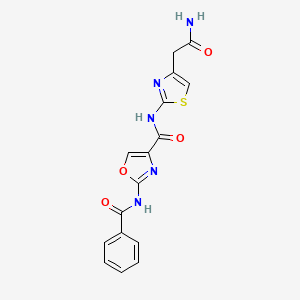
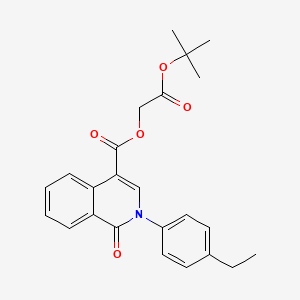
![1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2462770.png)
![Methyl 2-(2-{[4-fluoro-3-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2462771.png)

![N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2462774.png)
